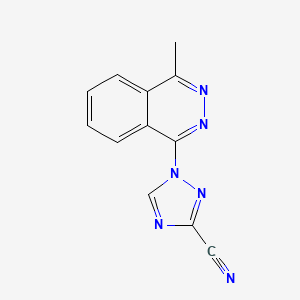
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H16ClF2NO It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Vorbereitungsmethoden
The synthesis of 4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 1,1-difluoro-2-methoxyethane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving biological systems to understand its interactions and effects.
Industry: It can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the context of its use. In biological systems, it may interact with enzymes, receptors, or other proteins to exert its effects.
Vergleich Mit ähnlichen Verbindungen
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride can be compared with other piperidine derivatives such as:
4-(2-Methoxyethyl)piperidine hydrochloride: Similar in structure but lacks the difluoro group.
Piperidine hydrochloride: The basic piperidine structure without additional functional groups
Eigenschaften
Molekularformel |
C8H16ClF2NO |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
4-(1,1-difluoro-2-methoxyethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-12-6-8(9,10)7-2-4-11-5-3-7;/h7,11H,2-6H2,1H3;1H |
InChI-Schlüssel |
OXBACDQQYXJQCS-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C1CCNCC1)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



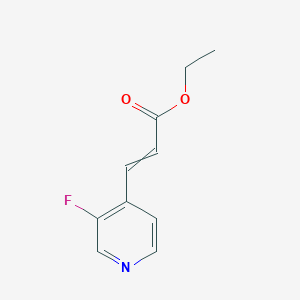

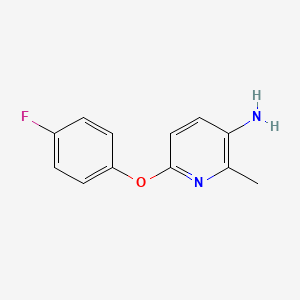
![(1S,4S)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B14777607.png)
![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
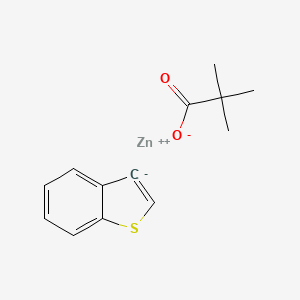
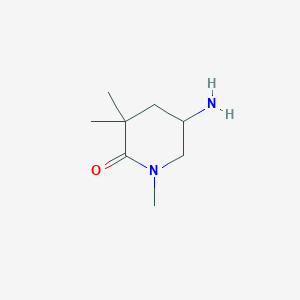
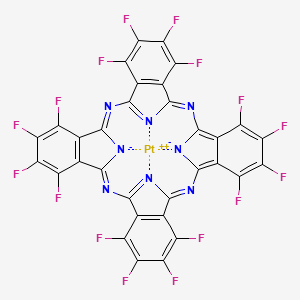
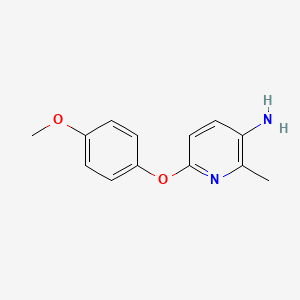
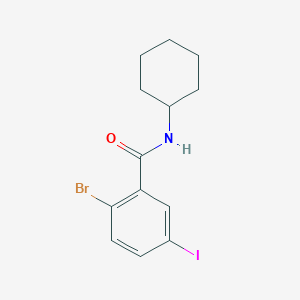
![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
